
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a tetrahydrobenzothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form N-guanidinosuccinimide. This intermediate then undergoes nucleophilic ring opening with various amines under microwave irradiation, followed by cyclocondensation to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis is a promising approach due to its efficiency and reduced reaction times. This method can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger batches .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Aplicaciones Científicas De Investigación
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and demethylases.
Medicine: Explored for its antiviral, antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with various enzymes, inhibiting their activity. This compound has been shown to inhibit kinases and demethylases, affecting cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have been studied for their anticancer properties.
4,4’-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-yl]azofurazan:
Uniqueness
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its fused triazole and tetrahydrobenzothiophene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
| 113246-92-7 | |
Fórmula molecular |
C10H12N4S |
Peso molecular |
220.30 g/mol |
Nombre IUPAC |
3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C10H12N4S/c11-9-8(10-12-5-13-14-10)6-3-1-2-4-7(6)15-9/h5H,1-4,11H2,(H,12,13,14) |
Clave InChI |
IPVORWIWMSKIIB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)N)C3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


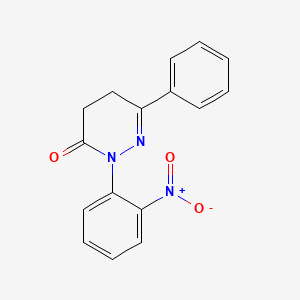
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
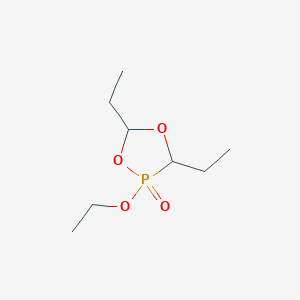
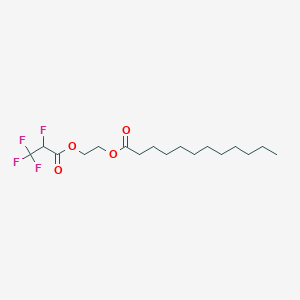

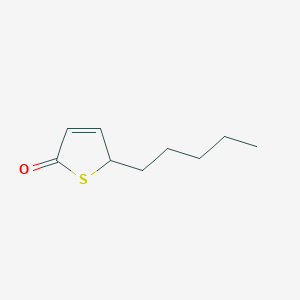
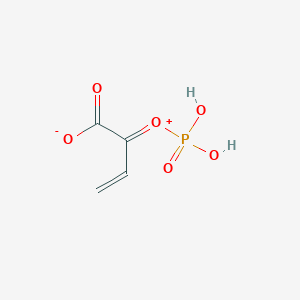
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

